(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Overview
Description
“(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine” is a chemical compound with the CAS Number: 1335042-30-2 . Its IUPAC name is (3’-amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone . The compound has a molecular weight of 280.37 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C18H20N2O/c19-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,19H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 280.37 . It’s recommended to be stored in a refrigerated environment .Scientific Research Applications
Synthesis and Antibacterial Activity : A study demonstrated the synthesis of compounds related to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine, which were tested for their antibacterial activity. These compounds were created through microwave-assisted synthesis and included pyrimidine imines and thiazolidinones, showing the compound's potential in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Antileukemic Activity : Another research focused on the anticancer effects of derivatives of the compound, specifically targeting leukemia cells. Certain synthesized derivatives showed promising antiproliferative activity, indicating the potential of these compounds in cancer research (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Chemical Activation and Maillard Reaction Products : The interaction of piperidine with formaldehyde and the formation of Maillard reaction products were explored in a study. This research is significant in understanding the chemical properties and reactivities of piperidine-based compounds, including (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine (Nikolov & Yaylayan, 2010).
Conformational Analysis of Chiral Hindered Amides : A study conducted a detailed conformational analysis of chiral hindered amides, which are structurally related to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine. This research provides insights into the dynamic structures of similar compounds, crucial for understanding their chemical behavior and potential applications (Rauk, Tavares, Khan, Borkent, & Olson, 1983).
Safety And Hazards
properties
IUPAC Name |
[1-(3-aminobenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-16-6-4-5-15(13-16)18(23)21-11-7-14(8-12-21)17(22)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJMORWZFXUBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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